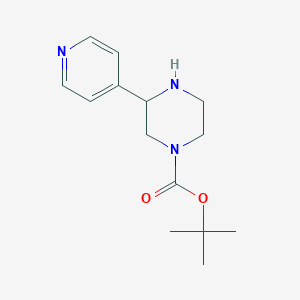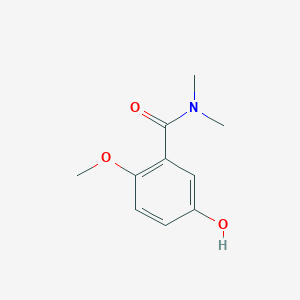![molecular formula C11H12ClNO2 B1447536 5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride CAS No. 298210-01-2](/img/structure/B1447536.png)
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO2.ClH/c13-10(14)11-5-9(11)8-4-2-1-3-7(8)6-12-11;/h1-4,9,12H,5-6H2,(H,13,14);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 191-192 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- A study by Miyamoto et al. (1990) focused on the synthesis of various quinolone derivatives, including 6,8-difluoroquinolones, which showed significant antibacterial properties (Miyamoto et al., 1990).
Antimicrobial and Antioxidant Activities
- Research by Saundane et al. (2013) developed novel compounds linked to indoloisoquinoline, demonstrating notable antimicrobial and antioxidant activities (Saundane, Verma, & Vijaykumar, 2013).
Physical and Chemical Properties Study
- A study conducted by Yin Qiuxiang (2002) investigated the melting and dissociation properties of a related compound, providing insight into the physicochemical properties of this class of compounds (Yin Qiuxiang, 2002).
Antiviral Activity
- Ivashchenko et al. (2014) synthesized new compounds related to this chemical class and evaluated their antiviral activities against various viruses, although they found limited activity in this regard (Ivashchenko et al., 2014).
Synthesis of Constrained Derivatives
- Research by Szakonyi et al. (2002) explored the synthesis of constrained derivatives of the compound, potentially useful in various chemical syntheses (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Antibacterial Properties of Related Compounds
- Al-Hiari et al. (2011) synthesized new N4-acetylated hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids, demonstrating appreciable antibacterial activity (Al-Hiari, Shakya, Alzweiri, Al-qirim, Shattat, & El-Abadelah, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.ClH/c13-10(14)11-5-9(11)8-4-2-1-3-7(8)6-12-11;/h1-4,9,12H,5-6H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWYCMAXHNMVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(NCC3=CC=CC=C23)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}ethan-1-amine hydrochloride](/img/structure/B1447453.png)
![2-Diethylamino-N-[4-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1447454.png)
![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1447456.png)
![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)







